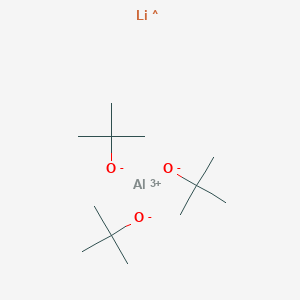
Aluminium lithium tri-tert-butoxide hydride
描述
Reactivity and Catalytic Activity of tert-Butoxy-Aluminium Hydride Reagents
The tert-butoxy aluminium hydride reagents, including lithium aluminium hydride variants with tert-butoxy groups, have been studied for their reactivity and catalytic activities. These reagents demonstrate varying reactivity influenced by the coordinating ligand on the lithium cation. For instance, the reaction of these reagents with pyridine and amine-borane compounds has been explored, revealing potential for catalytic applications in dehydrocoupling reactions. The structural characterization of these compounds has provided insight into the nature of the hydridic species present .
Reaction with 1,4-Di-tert-butyl-1,4-diazabutadiene
The interaction of LiAlH4 with 1,4-di-tert-butyl-1,4-diazabutadiene has been investigated, leading to the formation of various aluminum hydride products. The products obtained depend on the reactants' stoichiometry and order of addition. The study includes detailed X-ray crystal structures of the resulting compounds, which help in understanding the nature of the aluminum hydride species formed during the reaction .
Anionic and Neutral Aluminum Bis(N,N'-di-tert-butylethylenediamide) Complexes
Research into the reaction of aluminum triamide with n-BuLi has yielded monomeric lithium aluminum tetraamide and its diethyl ether adduct. Further reactions with Lewis bases and HgCl2 have produced a range of complexes, including ionic and neutral paramagnetic species. The crystal structures of these complexes have been determined, providing valuable information on their molecular configurations .
Rapid Synthesis of Lithium Trialkylborohydrides
A rapid and efficient method for synthesizing lithium trialkylborohydrides has been developed using lithium aluminum hydride and trialkylboranes in the presence of triethylenediamine. This reaction is notable for its broad applicability to trialkylboranes with large steric requirements, offering a general synthesis approach for these compounds .
Selective Reduction by Lithium Bis-or Tris(dialkylamino)-aluminum Hydrides
The reducing characteristics of lithium tris(dihexylamino)aluminum hydride have been compared with other related reagents. This study provides insights into the reactivity of these reagents towards various organic functionalities, highlighting the unique reducing properties of lithium tris(dihexylamino)aluminum hydride, especially in the reduction of aromatic nitriles to aldehydes .
Reductions by Lithium Aluminum Hydride
Lithium aluminum hydride is a versatile reagent for the selective reduction of polar functional groups in organic compounds. The chapter details the types of compounds reduced, the nature of the products, and functional groups that are not affected by the reduction. This information is crucial for understanding the scope and limitations of lithium aluminum hydride as a reducing agent .
Olefin Metathesis with Lithium Aluminum Hydride
Lithium aluminum hydride has been shown to be an effective co-catalyst with tungsten hexachloride for olefin metathesis. The study establishes optimal conditions for the catalyst's use and discusses the mechanism of catalyst activation during the reaction .
Homogeneous Hydrogenation Catalyst
Lithium aluminum hydride serves as a homogeneous catalyst for the hydrogenation of certain unsaturated compounds. Deuterium tracer experiments have provided insights into the hydrogenation mechanism, including the trans addition of LAH to alkynes .
Mixed Lithium-Heavier Alkali Metal tert-Butoxides
A series of mixed lithium-heavier alkali metal tert-butoxides has been reported, all of which share a common structural motif. The study includes X-ray crystallographic analysis and ab initio MO calculations, which suggest that the formation of these heterometallic structures is energetically favorable .
科学研究应用
1. Reduction of Acid Halides to Aldehydes
- Summary of Application: LiAlH[Ot-Bu]3 is used for the reduction of acid halides to aldehydes. This is extremely useful because aldehydes are easily reduced to alcohols. So if you use just one equivalent of the reagent, you’ll end up with one equivalent of the aldehyde, as long as the reaction mixture is kept cold .
- Methods of Application: The mechanism for this reaction is a fairly straightforward nucleophilic acyl substitution; addition of hydride to the carbonyl followed by elimination of halide . You can convert the carboxylic acid to an acid chloride using something like SOCl2 or PCl3, and then reduce the acid chloride to the aldehyde with LiAlH[Ot-Bu]3 .
- Results or Outcomes: The result of this application is the reduction of acid halides to aldehydes, which can themselves be used in all kinds of useful applications .
2. Reduction of Imidoyl Chlorides to Aldimines
- Summary of Application: Lithium tri-tert-butoxyaluminum hydride (LTBA) can also be used to reduce imidoyl chlorides to aldimines .
- Results or Outcomes: The result of this application is the reduction of imidoyl chlorides to aldimines .
3. Selective Reduction of Aldehydes and Ketones
- Summary of Application: LiAlH[Ot-Bu]3 is used for the selective reduction of aldehydes and ketones in the presence of esters . This is particularly useful because it allows for the selective reduction of certain functional groups while leaving others intact .
- Results or Outcomes: The result of this application is the selective reduction of aldehydes and ketones in the presence of esters .
4. Reduction of Aromatic Disulfides to Thiols
- Summary of Application: LiAlH[Ot-Bu]3 can be used to reduce aromatic disulfides to the corresponding thiols .
- Results or Outcomes: The result of this application is the reduction of aromatic disulfides to thiols .
5. Selective Reductions of Acyl Halides, Aldehydes, Ketones, and Esters
- Summary of Application: LiAlH[Ot-Bu]3 is less reactive than lithium aluminum hydride (LAH) and is very useful in selective reductions of acyl halides, aldehydes, ketones, and esters . This is particularly useful because it allows for the selective reduction of certain functional groups while leaving others intact .
- Results or Outcomes: The result of this application is the selective reduction of acyl halides, aldehydes, ketones, and esters .
6. Use in Pharmaceuticals, Agrochemicals, and Dye Stuff
安全和危害
未来方向
属性
InChI |
InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBVGZAVHBZXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27AlLiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminium lithium tri-tert-butoxide hydride | |
CAS RN |
17476-04-9 | |
| Record name | Lithium aluminum tri-tert-butoxyhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017476049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium lithium tri-tert-butoxide hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



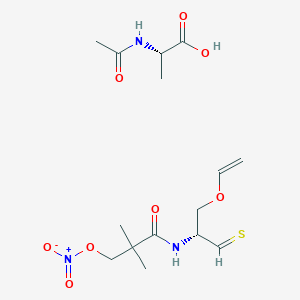
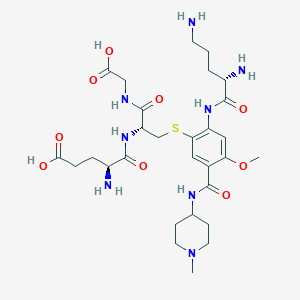
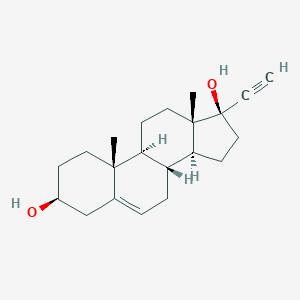
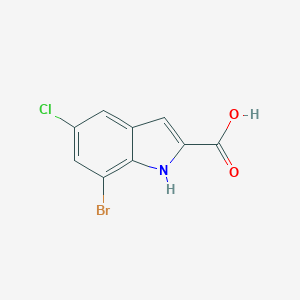
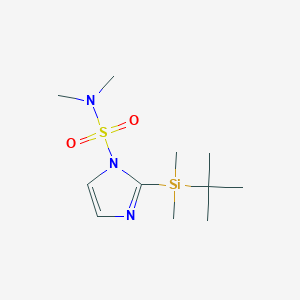
![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)
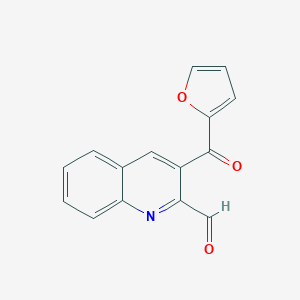
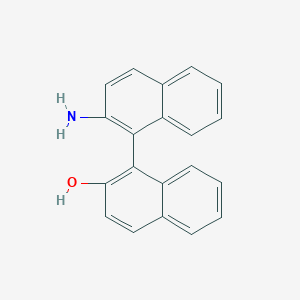
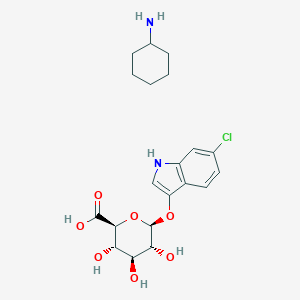
![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

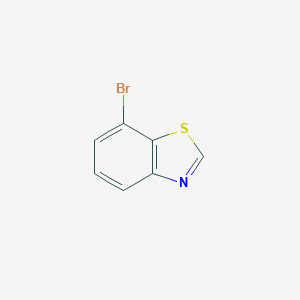

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)